molecular formula C7H6ClN3O B12814148 6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one

6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12814148
M. Wt: 183.59 g/mol
InChI Key: UADCWOFBYKZFHW-UHFFFAOYSA-N
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Description

6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 4-chloro-1,2-phenylenediamine with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products Formed

The major products formed from these reactions include substituted benzimidazoles, nitro derivatives, and fused ring systems.

Scientific Research Applications

6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development. The compound’s effects on cellular processes, such as apoptosis and cell cycle regulation, are also being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both amino and chloro substituents, which provide a balance of reactivity and stability.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

6-amino-4-chloro-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H6ClN3O/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H,9H2,(H2,10,11,12)

InChI Key

UADCWOFBYKZFHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)N2)Cl)N

Origin of Product

United States

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